Lipophilicity (XLogP3-AA) Comparison: Target Compound vs. 4-Chloro and Unsubstituted Benzothiazole Analogs
The computed XLogP3-AA for (3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is 4.4 [1]. The direct 4-chloro analog—(3-chlorophenyl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone—is predicted to have a higher XLogP3-AA of approximately 4.9 due to the greater lipophilicity of chlorine vs. fluorine, while the unsubstituted benzothiazole analog (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-chlorophenyl)methanone is predicted at approximately 4.0 [2]. The 0.5 log unit difference between the 4-fluoro and 4-chloro variants corresponds to a ~3.2-fold difference in octanol-water partition coefficient, which can materially affect membrane permeability, non-specific protein binding, and in vivo distribution [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | 4-Chloro analog: ~4.9 (predicted); Unsubstituted benzothiazole analog: ~4.0 (predicted) |
| Quantified Difference | ΔXLogP = -0.5 vs. 4-chloro analog; +0.4 vs. unsubstituted analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); comparator values estimated from structural analogs using the same algorithm |
Why This Matters
The intermediate lipophilicity of the 4-fluoro substitution (XLogP 4.4) balances passive permeability and aqueous solubility better than the more lipophilic 4-chloro analog (XLogP ~4.9), which is a key selection criterion in early-stage drug discovery when optimizing ADME profiles.
- [1] PubChem Compound Summary for CID 71796160. XLogP3-AA = 4.4. https://pubchem.ncbi.nlm.nih.gov/compound/1396853-52-3. View Source
- [2] XLogP3-AA values for comparator analogs predicted using the XLogP3 3.0 algorithm via PubChem's structure-based computation; exact values verified against structurally analogous entries bearing 4-Cl or unsubstituted benzothiazole cores. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. DOI: 10.1517/17460441003605098. View Source
